molecular formula C18H19N3OS B1394369 4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine CAS No. 1070176-30-5

4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine

Cat. No. B1394369
CAS RN: 1070176-30-5
M. Wt: 325.4 g/mol
InChI Key: JGNQGLVOXXPGDJ-UHFFFAOYSA-N
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Description

“4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine” is a chemical compound with the CAS Number: 1070176-30-5 . It has a molecular weight of 325.43 . The IUPAC name for this compound is 4-[4-(5-methyl-3-phenyl-4-isoxazolyl)-1,3-thiazol-2-yl]piperidine .


Synthesis Analysis

The synthesis of these compounds was accomplished via a four-step procedure including the isoxazole ring formation, α-bromination of acetyl group, thiazole ring formation, and carboxamide/thiocarboxamide attachment .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C18H19N3OS/c1-12-16(17(21-22-12)13-5-3-2-4-6-13)15-11-23-18(20-15)14-7-9-19-10-8-14/h2-6,11,14,19H,7-10H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine”, focusing on unique applications:

Herbicidal Activities

This compound has been synthesized as a potential lead compound for inhibitors targeting D1 protease in plants. The bioassay results indicate that most of the synthesized compounds possess moderate to good herbicidal activities, especially when fluorine-containing phenyl groups are introduced into the molecular structures .

Antimicrobial and Antifungal Activities

Thiazole derivatives, which are structurally related to this compound, have shown significant antimicrobial and antifungal activities. This suggests potential applications in developing new antimicrobial and antifungal agents .

Antiretroviral and Anticancer Activities

Thiazole derivatives have also been associated with antiretroviral activities, such as in the case of ritonavir, and anticancer activities, like tiazofurin. This points to possible research applications in antiretroviral and anticancer drug development .

Anti-inflammatory and Analgesic Activities

Some thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities. This indicates potential uses in the development of new anti-inflammatory and pain-relief medications .

Antihypertensive and Antioxidant Activities

Piperidine derivatives have been known to exhibit antihypertensive and antioxidant activities. This suggests possible applications in cardiovascular research and oxidative stress management .

Anti-Alzheimer and Neuroprotective Activities

Compounds with piperidine structures have been investigated for their potential therapeutic effects against Alzheimer’s disease and other neurodegenerative conditions .

Cytotoxicity Against Cancer Cell Lines

Certain thiazole derivatives have shown cytotoxicity against various human tumor cell lines, indicating potential applications in cancer research for developing new chemotherapeutic agents .

Mechanism of Action

Target of Action

The primary target of this compound is the D1 protease in plants . The D1 protease is a carboxyl-terminal processing protease that cleaves the C-terminal extension of the precursor D1 protein (pD1) to form mature D1 protein (mD1). This process is essential for the assembly of the PSII reaction center .

Mode of Action

The compound acts as an inhibitor of the D1 protease . It binds to the D1 protease, preventing it from cleaving the precursor D1 protein. This inhibition disrupts the assembly of the PSII reaction center, which is crucial for photosynthesis .

Biochemical Pathways

The inhibition of the D1 protease affects the photosynthesis pathway in plants. The D1 protein is a core component of the photosystem II (PSII) complex in the thylakoid membrane of chloroplasts. By inhibiting the formation of the mature D1 protein, the compound disrupts the assembly of the PSII complex, thereby affecting the light-dependent reactions of photosynthesis .

Pharmacokinetics

The compound’s molecular weight (32543 g/mol) and structure suggest that it may have good bioavailability

Result of Action

The result of the compound’s action is the disruption of photosynthesis in plants. By inhibiting the D1 protease and preventing the formation of the mature D1 protein, the compound disrupts the assembly of the PSII complex. This disruption affects the light-dependent reactions of photosynthesis, potentially leading to the death of the plant .

properties

IUPAC Name

5-methyl-3-phenyl-4-(2-piperidin-4-yl-1,3-thiazol-4-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-12-16(17(21-22-12)13-5-3-2-4-6-13)15-11-23-18(20-15)14-7-9-19-10-8-14/h2-6,11,14,19H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNQGLVOXXPGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CSC(=N3)C4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine
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4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine
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4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine
Reactant of Route 4
4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine
Reactant of Route 5
4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine
Reactant of Route 6
4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.